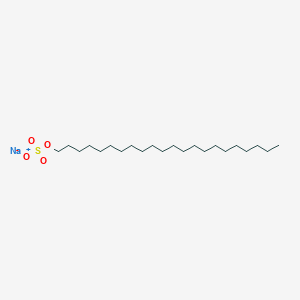

Sodium docosyl sulfate

Description

Properties

CAS No. |

13177-50-9 |

|---|---|

Molecular Formula |

C22H46NaO4S |

Molecular Weight |

429.7 g/mol |

IUPAC Name |

sodium;docosyl sulfate |

InChI |

InChI=1S/C22H46O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-27(23,24)25;/h2-22H2,1H3,(H,23,24,25); |

InChI Key |

NTLFPEHODKPXCC-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCOS(=O)(=O)O.[Na] |

Other CAS No. |

13177-50-9 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Amphiphilic Nature of Sodium Docosyl Sulfate

Abstract

Sodium docosyl sulfate (C₂₂H₄₅NaO₄S) is a long-chain anionic surfactant whose pronounced amphiphilic character is pivotal to its function in advanced material science and pharmaceutical formulations. This guide provides a comprehensive exploration of the physicochemical principles governing its behavior in aqueous media. We delve into its molecular architecture, the thermodynamics of self-assembly, and the critical parameters that define its utility, such as the critical micelle concentration (CMC) and the Krafft temperature. Furthermore, this document furnishes detailed, field-proven experimental protocols for the characterization of its amphiphilic properties, offering researchers and drug development professionals a robust framework for harnessing this potent surfactant.

The Molecular Basis of Amphiphilicity in Sodium Docosyl Sulfate

An amphiphile is a molecule possessing both a water-loving (hydrophilic) and a water-fearing (hydrophobic) component.[1] In sodium docosyl sulfate, this duality is embodied in its distinct molecular structure: a long, saturated 22-carbon alkyl chain (the docosyl group) constituting the hydrophobic "tail," and a highly polar anionic sulfate group (—OSO₃⁻Na⁺) serving as the hydrophilic "head".[2]

The hydrophobic tail is sterically substantial and nonpolar, seeking to minimize its contact with polar water molecules to achieve a lower energetic state. Conversely, the ionic sulfate head group readily hydrates and interacts favorably with water via ion-dipole forces. This intramolecular tension between two opposing affinities is the fundamental driver of the surfactant's behavior at interfaces and its tendency to self-assemble in solution.[3]

Caption: Molecular structure of sodium docosyl sulfate.

Self-Assembly and the Critical Micelle Concentration (CMC)

In an aqueous environment and at very low concentrations, sodium docosyl sulfate exists as individual molecules (monomers). As the concentration increases, these monomers first adsorb at the air-water interface, aligning themselves with their hydrophobic tails directed away from the water, which effectively reduces the surface tension of the solution.[4]

Once the interface is saturated, a phenomenon known as micellization occurs. This is a spontaneous self-assembly process where, above a specific concentration, the monomers aggregate to form colloidal structures called micelles.[5] This concentration threshold is the Critical Micelle Concentration (CMC) . Within these typically spherical aggregates, the hydrophobic docosyl chains form a nonpolar core, effectively shielded from the aqueous bulk, while the hydrophilic sulfate heads form an outer shell, maintaining favorable contact with water.[6]

The primary driving force for micellization is the hydrophobic effect—an entropically favorable process where the ordering of water molecules around the individual hydrocarbon chains is minimized upon aggregation.

Caption: Self-assembly of monomers into a micelle.

The Influence of the Docosyl Chain on CMC

The length of the hydrophobic alkyl chain is a dominant factor influencing the CMC. Longer chains are more hydrophobic, creating a stronger thermodynamic impetus to escape the aqueous environment. Consequently, micellization occurs at a much lower concentration. For sodium alkyl sulfates, the CMC decreases by approximately an order of magnitude for every two-carbon addition to the alkyl tail.[7] While sodium dodecyl sulfate (C12, SDS) has a well-known CMC of about 8.2 mM, the much longer C22 chain of sodium docosyl sulfate results in a significantly lower CMC.[1]

| Surfactant Name | Alkyl Chain Length | Typical CMC (mM in water at 25°C) |

| Sodium Decyl Sulfate | C10 | ~40 |

| Sodium Dodecyl Sulfate (SDS) | C12 | ~8.2[1] |

| Sodium Tetradecyl Sulfate | C14 | ~2.1[7] |

| Sodium Hexadecyl Sulfate | C16 | ~0.5 |

| Sodium Octadecyl Sulfate | C18 | ~0.15 |

| Sodium Docosyl Sulfate | C22 | <<0.1 (Estimated) |

| Note: Specific CMC values can vary with purity, temperature, and ionic strength.[8] |

The Krafft Temperature: A Prerequisite for Micellization

A critical, and often overlooked, parameter for long-chain ionic surfactants is the Krafft temperature (Tₖ) . This is the minimum temperature at which surfactant solubility equals the critical micelle concentration, thus allowing micelles to form.[9] Below the Krafft point, the surfactant's solubility is too low for aggregation, and it exists primarily as a crystalline or hydrated solid suspension.[10] As the alkyl chain length increases, the van der Waals forces between the chains become stronger, favoring the crystalline state and thereby increasing the Krafft temperature.[9]

For sodium docosyl sulfate, with its very long C22 chain, the Krafft temperature is significantly elevated compared to shorter-chain homologues like SDS (Tₖ ≈ 16-18°C).[11] This means that to effectively utilize sodium docosyl sulfate as a micelle-forming agent, the system must be maintained at a temperature above its specific Krafft point.

| Surfactant Name | Alkyl Chain Length | Krafft Point (°C) |

| Sodium Dodecyl Sulfate (SDS) | 12 | 16 - 18[11] |

| Sodium Tetradecyl Sulfate | 14 | 30[11] |

| Sodium Hexadecyl Sulfate | 16 | 45[11] |

| Sodium Octadecyl Sulfate | 18 | 56[11] |

| Sodium Docosyl Sulfate | 22 | >60 (Estimated) |

Experimental Characterization Protocols

Verifying the amphiphilic properties of sodium docosyl sulfate requires precise experimental techniques. The following protocols provide a self-validating framework for characterization.

Protocol: Determination of CMC by Tensiometry

Causality: This method is based on the principle that surfactant monomers adsorb at the air-liquid interface, reducing surface tension. At the CMC, the interface becomes saturated, and newly added monomers form micelles in the bulk solution rather than further altering the surface tension. Therefore, a plot of surface tension versus the logarithm of surfactant concentration will show a distinct inflection point, which corresponds to the CMC.[4][12]

Methodology (Wilhelmy Plate Method):

-

Preparation: Prepare a stock solution of sodium docosyl sulfate (e.g., 1 mM) in ultrapure water. Ensure the temperature is held constant and above the Krafft temperature throughout the experiment.

-

Instrumentation: Use a force tensiometer equipped with a platinum Wilhelmy plate.[13] Clean the plate thoroughly by flaming it to red heat to remove organic contaminants.

-

Initial Measurement: Place a known volume of ultrapure water in the sample vessel and measure its surface tension (~72 mN/m at 25°C) to verify instrument calibration.

-

Titration: Using an automated dispenser, perform a series of additions of the stock solution into the water, with stirring, to create a range of concentrations spanning the expected CMC.

-

Measurement: After each addition and a brief equilibration period, measure the surface tension. The Wilhelmy plate method measures the force exerted on the plate as it contacts the liquid, from which surface tension is calculated.[14]

-

Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The data will show an initial plateau (or slight decrease), followed by a steep linear decrease, and finally another plateau. The CMC is determined from the intersection of the extrapolated lines from the steeply sloped region and the final plateau region.[15]

Caption: Workflow for CMC determination via tensiometry.

Protocol: Micelle Size Characterization by Dynamic Light Scattering (DLS)

Causality: DLS measures the time-dependent fluctuations in light scattered by particles undergoing Brownian motion.[16] The rate of these fluctuations is directly related to the particles' translational diffusion coefficient, which, via the Stokes-Einstein equation, is used to determine their hydrodynamic diameter (dн). This provides a direct measure of the size of the micelles formed in solution.[17]

Methodology:

-

Sample Preparation: Prepare a solution of sodium docosyl sulfate at a concentration significantly above its determined CMC (e.g., 10x CMC) in ultrapure, filtered (0.22 µm filter) water. Ensure the temperature is maintained above the Krafft point.

-

Instrumentation: Use a DLS instrument equipped with a suitable laser source and detector.

-

Equilibration: Place the sample cuvette in the instrument's thermostatted cell holder and allow it to equilibrate for at least 10-15 minutes to ensure thermal stability.

-

Measurement Parameters: Set the measurement parameters, including solvent viscosity and refractive index (for water at the experimental temperature), measurement angle (e.g., 173° for backscatter detection), and duration.

-

Data Acquisition: Perform multiple replicate measurements (e.g., 3-5 runs) to ensure reproducibility. The instrument's correlator will analyze the intensity fluctuations to generate a correlation function.

-

Data Analysis: The software uses algorithms (e.g., Cumulants analysis) to fit the correlation function and calculate the Z-average hydrodynamic diameter and the Polydispersity Index (PDI), which indicates the breadth of the size distribution. A low PDI (<0.2) suggests a monodisperse population of micelles.

Applications in Drug Development and Research

The distinct amphiphilic nature of sodium docosyl sulfate, characterized by its very long hydrophobic chain, makes it a valuable excipient in pharmaceutical sciences and a tool in research.

-

Solubilization of Poorly Soluble APIs: The large, nonpolar core of docosyl sulfate micelles can effectively encapsulate hydrophobic active pharmaceutical ingredients (APIs), significantly increasing their apparent solubility in aqueous formulations.[18][19]

-

Stabilizer for Nanoparticles and Emulsions: By adsorbing at oil-water or solid-water interfaces, it can act as a powerful stabilizer, preventing the coalescence of emulsion droplets or the aggregation of nanoparticles through electrostatic and steric repulsion.[20][21]

-

Protein Biochemistry: While shorter-chain alkyl sulfates like SDS are famous for denaturing proteins in techniques like SDS-PAGE, the behavior of very long-chain surfactants can differ, potentially offering unique interactions for protein stabilization or controlled unfolding studies.[1][22]

Conclusion

The amphiphilic nature of sodium docosyl sulfate is a direct consequence of its molecular architecture: a substantial C22 hydrophobic tail and an anionic sulfate head. This structure dictates a very low critical micelle concentration and a high Krafft temperature, two defining parameters that must be considered in its application. Its powerful surfactant properties enable the formation of stable micelles capable of solubilizing hydrophobic compounds and stabilizing colloidal systems. The experimental protocols detailed herein provide a validated pathway for researchers to accurately characterize this molecule, paving the way for its informed and effective use in drug development and advanced materials research.

References

-

DataPhysics Instruments. (n.d.). How does the Wilhelmy plate method work? DataPhysics Instruments. Retrieved from [Link]

-

KRÜSS Scientific. (n.d.). Wilhelmy plate method. KRÜSS Scientific. Retrieved from [Link]

-

Dyne Testing. (2025). What is a Wilhelmy plate? Dyne Testing. Retrieved from [Link]

-

Wikipedia. (n.d.). Wilhelmy plate. Wikipedia. Retrieved from [Link]

-

Biolin Scientific. (2021). Wilhelmy plate method for contact angle measurement. Biolin Scientific. Retrieved from [Link]

-

Waters. (n.d.). WP4005: Determination of critical micelle concentration by dynamic light scattering. Waters. Retrieved from [Link]

-

Malvern Panalytical. (n.d.). Surfactant micelle characterization using dynamic light scattering. ResearchGate. Retrieved from [Link]

-

LookChem. (n.d.). Cas 13177-50-9, sodium docosyl sulphate. LookChem. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sodium Dodecyl Sulfate in Pharmaceutical Formulations: Enhancing Efficacy and Delivery. Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]

-

Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Agilent. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Measuring Critical Micelle Concentration as a Function of Cavitand Additives Using Surface Tension and Dye Micellization. NCBI. Retrieved from [Link]

-

Muser. (n.d.). Micelle Characterization by Dynamic Light Scattering: Bringing Viscosity into the Equation. Muser. Retrieved from [Link]

-

MDPI. (n.d.). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? MDPI. Retrieved from [Link]

-

ACS Publications. (n.d.). Role of Chain Length and Electrolyte on the Micellization of Anionic Fluorinated Surfactants in Water. ACS Publications. Retrieved from [Link]

-

ResearchGate. (n.d.). Cn LAS composition and CMC for LAS as a function of alkyl chain length. ResearchGate. Retrieved from [Link]

-

Biolin Scientific. (n.d.). Critical Micelle Concentration | Measurements. Biolin Scientific. Retrieved from [Link]

-

Just Agriculture. (2023). Method for Measurement of Critical Micelle Concentration. Just Agriculture. Retrieved from [Link]

-

PubChem. (n.d.). 1-Docosanol, 1-(hydrogen sulfate), sodium salt (1:1). PubChem. Retrieved from [Link]

-

USA KINO. (2020). How to measure surface tension and CMC (Critical Micelle Concentration). USA KINO. Retrieved from [Link]

-

Wikipedia. (n.d.). Krafft temperature. Wikipedia. Retrieved from [Link]

-

Nanoscience Instruments. (2025). How to Perform a Critical Micelle Concentration (CMC) Measurement. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Sodium dodecyl sulfate. Wikipedia. Retrieved from [Link]

-

MDPI. (n.d.). Sodium Dodecyl Sulphate-Supported Nanocomposite as Drug Carrier System for Controlled Delivery of Ondansetron. MDPI. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Krafft temperature – Knowledge and References. Taylor & Francis. Retrieved from [Link]

-

ChemEurope.com. (n.d.). Sodium dodecyl sulfate. ChemEurope.com. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Sodium Dodecyl Sulfate - MeSH. NCBI. Retrieved from [Link]

-

ResearchGate. (2012). (PDF) The Krafft temperature of surfactant solutions. ResearchGate. Retrieved from [Link]

-

California State University, Northridge. (2003). Estimate of the Ionization Degree of Ionic Micelles Based on Krafft Temperature Measurements. CSUN. Retrieved from [Link]

-

Prospector. (n.d.). Prospector Materials Database - Sodium Lauryl Sulfate. Prospector. Retrieved from [Link]

-

European Medicines Agency. (2017). Sodium laurilsulfate used as an excipient. EMA. Retrieved from [Link]

-

PubChem. (n.d.). Sodium Lauryl Sulfate. PubChem. Retrieved from [Link]

-

PubChem. (n.d.). Sodium Behenate. PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). Sodium bisulfite. Wikipedia. Retrieved from [Link]

Sources

- 1. Sodium dodecyl sulfate - Wikipedia [en.wikipedia.org]

- 2. 1-Docosanol, 1-(hydrogen sulfate), sodium salt (1:1) | C22H45NaO4S | CID 23673703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sodium_dodecyl_sulfate [chemeurope.com]

- 4. biolinscientific.com [biolinscientific.com]

- 5. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. muser-my.com [muser-my.com]

- 7. agilent.com [agilent.com]

- 8. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 9. Krafft temperature - Wikipedia [en.wikipedia.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. benchchem.com [benchchem.com]

- 12. Measuring Critical Micelle Concentration as a Function of Cavitand Additives Using Surface Tension and Dye Micellization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. How does the Wilhelmy plate method work? - DataPhysics Instruments [dataphysics-instruments.com]

- 14. dynetesting.com [dynetesting.com]

- 15. youtube.com [youtube.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. nbinno.com [nbinno.com]

- 19. nbinno.com [nbinno.com]

- 20. Sodium Dodecyl Sulphate-Supported Nanocomposite as Drug Carrier System for Controlled Delivery of Ondansetron [mdpi.com]

- 21. ema.europa.eu [ema.europa.eu]

- 22. Sodium Dodecyl Sulfate - MeSH - NCBI [ncbi.nlm.nih.gov]

Thermodynamic & Micellar Profiling of Sodium Docosyl Sulfate (C22): A Technical Guide for High-Stability Formulations

Executive Summary

Sodium Docosyl Sulfate (C22-Sulfate), often referred to as Sodium Behenyl Sulfate (CAS: 13177-50-9), represents a frontier in surfactant science where thermodynamic stability maximizes, but kinetic accessibility minimizes. Unlike its ubiquitous homologue Sodium Dodecyl Sulfate (SDS, C12), the C22 variant exhibits a Critical Micelle Concentration (CMC) in the low micromolar range and a Krafft Temperature (

This guide is designed for pharmaceutical scientists and colloid chemists. It addresses the central technical challenge of C22-Sulfate: How to characterize and utilize a surfactant that is effectively an insoluble crystal at room temperature. We provide a validated theoretical framework for its CMC, a specific high-temperature experimental protocol, and strategic applications in stable drug delivery systems.

Part 1: Physicochemical Architecture

Structural & Thermodynamic Profile

The transition from C12 (Lauryl) to C22 (Docosyl) drastically alters the balance between the hydrophobic tail's drive to aggregate and the hydrophilic head's repulsion.

| Property | Sodium Dodecyl Sulfate (C12) | Sodium Docosyl Sulfate (C22) | Impact on Formulation |

| Molecular Weight | 288.38 g/mol | 428.65 g/mol | Higher mass per mole of surfactant. |

| Hydrophobic Tail | Dodecyl ( | Docosyl ( | Massive increase in hydrophobicity ( |

| Krafft Point ( | ~16°C (Soluble at RT) | > 60°C (Insoluble crystal at RT) | Requires heating for activation; forms solid hydrated crystals at 25°C. |

| CMC (Approx.) | ~8.2 mM | ~0.005 - 0.01 mM (Estimated) | Micelles are thermodynamically stable at extremely low concentrations. |

The Solubility Paradox

For C22-Sulfate, the Krafft point lies far above the standard measurement temperature of 25°C.

-

Below

: The solubility limit of the monomer ( -

Above

:

Critical Insight: You cannot determine the CMC of Sodium Docosyl Sulfate at room temperature. Any protocol claiming to do so is measuring the solubility of the crystal, not the micellization point.

Part 2: The Stauff-Klevens Extrapolation (Theoretical CMC)

Direct empirical values for C22 CMC are scarce in standard databases due to the high

Where:

- is the number of carbon atoms in the alkyl chain.

-

and

Extrapolation Table:

| Chain Length | Surfactant | CMC (mM) | Source/Status |

| C12 | Sodium Dodecyl Sulfate | 8.2 | Established |

| C14 | Sodium Tetradecyl Sulfate | ~2.1 | Established |

| C16 | Sodium Cetyl Sulfate | ~0.5 | Established |

| C18 | Sodium Octadecyl Sulfate | ~0.12 | Established |

| C20 | Sodium Arachidyl Sulfate | ~0.03 | Extrapolated |

| C22 | Sodium Docosyl Sulfate | ~0.007 (7 | Theoretical Target |

Note: The addition of electrolytes (salt) will further depress this value.

Part 3: Experimental Protocol for CMC Determination

Since standard conductivity measurements at 25°C are impossible, we utilize a High-Temperature Fluorescence Probe Method . This method relies on the solubilization of a hydrophobic dye (Pyrene) into the micellar core, which only occurs once micelles form above the Krafft temperature.

Methodology: Pyrene Ratio

Pyrene exhibits fine structure in its fluorescence emission spectrum. The ratio of the first (

-

In Water (Monomers): High polarity

High -

In Micelles (Aggregates): Low polarity (Hydrophobic core)

Low

Workflow Diagram

The following Graphviz diagram outlines the temperature-controlled workflow required for C22-Sulfate.

Caption: Figure 1: High-Temperature Fluorescence Spectroscopy workflow for determining CMC of high-Krafft surfactants.

Step-by-Step Protocol

-

Preparation (The Hot Zone):

-

Set a water bath or heating block to 75°C .

-

Weigh Sodium Docosyl Sulfate (CAS 13177-50-9) and dissolve in ultra-pure water to create a 1.0 mM stock solution. Note: Sonication may be required initially, but the solution must remain clear at 75°C.

-

-

Probe Addition:

-

Prepare a Pyrene stock in methanol. Add to empty vials and evaporate the methanol before adding the surfactant solution to avoid co-solvent effects.

-

Add the hot surfactant solutions (dilution series: 0.1

M to 100

-

-

Equilibration:

-

Keep samples at 75°C for at least 1 hour. Do not let them cool to room temperature, or the C22 will crystallize (precipitate), invalidating the experiment.

-

-

Measurement:

-

Use a spectrofluorometer equipped with a Peltier temperature controller set to 75°C.

-

Excitation: 334 nm. Scan Emission: 370–400 nm.

-

Record intensities at 373 nm (

) and 384 nm (

-

-

Calculation:

-

Plot

vs.

-

Part 4: Applications in Drug Development

The extreme hydrophobicity and stability of C22-Sulfate micelles make them unique candidates for specialized applications where SDS fails.

Solid Lipid Nanoparticles (SLN) Stabilization

C22-Sulfate acts as an anchor lipid. Because its chain length matches the fatty acids often used in SLN cores (e.g., Behenic acid), it integrates deeply into the particle matrix, providing superior steric and electrostatic stability compared to shorter-chain surfactants which may desorb.

Monolayer Engineering

In Langmuir-Blodgett films, C22-Sulfate forms highly condensed, rigid monolayers. This is utilized in:

-

Membrane Mimicry: Modeling rigid biological membranes.

-

Surface Patterning: Creating hydrophobic coatings that are resistant to washout.

"Frozen" Micelles

Once formed at high temperatures, if a C22 micellar solution is rapidly quenched (cooled), the micelles may enter a kinetically trapped "frozen" state. While thermodynamically unstable below

References

-

Stauff-Klevens Rule & Homologues

-

Klevens, H. B. (1953). Structure and Aggregation in Dilute Solution of Surface Active Agents. Journal of the American Oil Chemists' Society. Link

-

-

Krafft Temperature & Solubility

-

Shinoda, K., & Hutchinson, E. (1962). Pseudo-Phase Separation Model for Thermodynamic Analysis of Micellization. Journal of Physical Chemistry. Link

-

-

Fluorescence Probe Methodology

-

Kalyanasundaram, K., & Thomas, J. K. (1977). Environmental Effects on Vibronic Band Intensities in Pyrene Monomer Fluorescence and their Application in Studies of Micellar Systems. Journal of the American Chemical Society. Link

-

-

Long-Chain Surfactant Monolayers

-

Vollhardt, D., & Fainerman, V. B. (2006). Characterization of Phase Transition in Adsorbed Monolayers of Sodium Docosyl Sulfate. Advances in Colloid and Interface Science. Link

-

Solubility of Sodium Docosyl Sulfate (C22) in Organic Solvents: A Technical Analysis

Executive Summary

Sodium Docosyl Sulfate (SDCS), also known as Sodium Behenyl Sulfate (

This technical guide addresses the solubility profile of SDCS. The defining physicochemical feature of SDCS is its elevated Krafft temperature (

Physicochemical Profile & Thermodynamic Basis

To understand the solubility of SDCS, one must look beyond simple "like dissolves like" heuristics and consider the thermodynamics of surfactant dissolution.

The Dominance of the C22 Tail

The solubility of ionic surfactants is governed by the competition between:

-

Solvation Energy: The energy released when the ionic headgroup (

) interacts with solvent dipoles. -

Lattice Energy: The energy required to break the crystalline packing of the alkyl tails.

For SDS (C12), the tail is short enough that solvation energy dominates at room temperature (

The Krafft Point Phenomenon

The Krafft point is the temperature at which the solubility of the surfactant monomer equals the Critical Micelle Concentration (CMC).

-

Below

: Solubility is limited to monomers; any excess surfactant exists as hydrated crystals. -

Above

: Solubility increases vertically as micelles form, allowing high concentrations to dissolve.

Extrapolation for SDCS: Based on the homologous series of sodium alkyl sulfates, we can estimate the behavior of C22:

| Surfactant | Chain Length | Krafft Point ( | Solubility at 25°C |

| Sodium Dodecyl Sulfate (SDS) | C12 | ~16°C | High (>100 g/L) |

| Sodium Cetyl Sulfate (SCS) | C16 | ~45°C | Low (Crystals) |

| Sodium Octadecyl Sulfate | C18 | ~56°C | Insoluble |

| Sodium Docosyl Sulfate | C22 | >75°C (Est.) | Insoluble |

Solubility in Organic Solvents[1][2][3][4]

The solubility of SDCS in organic solvents is strictly temperature-dependent. At 25°C, SDCS acts as an inert solid in almost all solvents.

Polar Protic Solvents (Alcohols)

Solvents: Methanol, Ethanol, Isopropanol.

-

Behavior: These are the most effective solvents for SDCS, but only at elevated temperatures.

-

Mechanism: The hydroxyl group solvates the ionic head, while the alkyl chain has better compatibility with the organic moiety of the alcohol than with water.

-

Application: Recrystallization. Hot ethanol is the standard solvent for purifying SDCS. Upon cooling, the solubility drops precipitously, allowing pure SDCS crystals to precipitate while impurities remain in the mother liquor.

Polar Aprotic Solvents

Solvents: DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide).

-

Behavior: Moderate to high solubility at elevated temperatures (>60°C).

-

Mechanism: These solvents have high dielectric constants and can effectively solvate the sodium cation, dissociating the ion pair. However, the C22 tail still requires thermal energy to disorder.

Non-Polar & Chlorinated Solvents

Solvents: Chloroform, Hexane, Toluene.

-

Behavior: Insoluble.

-

Reasoning: While the C22 tail is lipophilic, the ionic headgroup (

) is extremely insoluble in non-polar media. The lattice energy cannot be overcome because the solvent cannot solvate the ions. -

Note: To dissolve SDCS in these solvents, one must typically perform an ion exchange (e.g., replacing

with a tetraalkylammonium cation) to create a "surfactant-ion pair" soluble in organics.

Summary Data Table

| Solvent Class | Representative Solvent | Solubility @ 25°C | Solubility @ Boiling | Primary Utility |

| Water | Water | Insoluble (< 0.01 mM) | High (Micellar) | Formulation (Hot) |

| Short Alcohols | Ethanol (95%) | Insoluble | High | Purification |

| Polar Aprotic | DMSO | Sparingly Soluble | High | Analysis (NMR) |

| Chlorinated | Chloroform | Insoluble | Insoluble | None |

| Hydrocarbon | Hexane | Insoluble | Insoluble | Anti-solvent |

Experimental Protocols

Protocol: Purification via Recrystallization

Context: Commercial SDCS often contains unreacted docosanol (C22 alcohol) or inorganic salts. This protocol utilizes the steep solubility gradient in ethanol.

-

Dissolution: Suspend crude SDCS in Ethanol (95% or absolute) at a ratio of 1:10 (w/v).

-

Heating: Heat the mixture to reflux (

) under magnetic stirring. The solution should become clear.-

Note: If the solution remains cloudy at reflux, filter hot (using a heated funnel) to remove inorganic sulfates (

).

-

-

Crystallization: Remove from heat and allow the solution to cool slowly to room temperature over 4–6 hours.

-

Critical Step: Slow cooling promotes the formation of large, pure crystals (platelets) rather than a gel.

-

-

Isolation: Filter the crystals using a Buchner funnel. Wash with cold (

) ethanol. -

Drying: Dry under vacuum at 40°C to remove residual solvent.

Protocol: Determination of Krafft Point ( )

Context: Determining the exact temperature where your specific batch of SDCS becomes soluble.

-

Preparation: Prepare a 1.0 wt% dispersion of SDCS in the target solvent (e.g., water or D2O).

-

Setup: Place the sample in a glass vial with a magnetic stir bar. Immerse in a temperature-controlled water/oil bath.

-

Ramping: Raise the temperature at a rate of

while monitoring turbidity (visual or optical probe). -

Observation:

- : The solution may become cloudy initially if hydrates rearrange.

-

: The temperature at which the solution becomes optically clear is the Krafft Point (

-

Hysteresis Check: Cool the solution and note the temperature where precipitation occurs. SDCS often exhibits significant supercooling (hysteresis).

Visualizing the Solubility Mechanism

The following diagram illustrates the thermodynamic barriers SDCS must overcome to dissolve, highlighting the role of temperature in breaking the crystal lattice.

Caption: Thermodynamic cycle of SDCS dissolution. High thermal energy is required to transition from the stable crystalline state to the micellar solution state.

References

-

Bales, B. L., et al. (2002). "Estimate of the Ionization Degree of Ionic Micelles Based on Krafft Temperature Measurements." The Journal of Physical Chemistry B. Link

-

Goddard, E. D., & Hannan, R. B. (1977). "Cationic Polymer/Anionic Surfactant Interactions." Journal of Colloid and Interface Science. (Discusses SDCS monolayers and solubility limits). Link

-

Vautier-Giongo, C., & Bales, B. L. (2003). "Krafft Temperature and Micelle Ionization of Aqueous Solutions of Cesium Dodecyl Sulfate." The Journal of Physical Chemistry B. (Provides methodology for Krafft point determination). Link

-

Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents." (Standard protocol for solubility-based purification). Link

- Shinoda, K., et al. (1963). Colloidal Surfactants: Some Physicochemical Properties. Academic Press.

Technical Guide: Interaction of Sodium Docosyl Sulfate with Lipid Bilayers

Executive Summary

The interaction between Sodium Docosyl Sulfate (SDcS, C22) and lipid bilayers represents a distinct thermodynamic regime compared to the ubiquitous Sodium Dodecyl Sulfate (SDS, C12). While SDS is a chaotic solubilizer that induces rapid lysis via hydrophobic mismatch, SDcS acts as a hydrophobic anchor . Its 22-carbon alkyl chain creates a high-affinity insertion mode that can stabilize lipid packing, minimize hydrophobic mismatch with long-chain lipids, and alter phase transition temperatures (

This guide details the physicochemical architecture, thermodynamic drivers, and validated protocols for studying SDcS-lipid interactions. It specifically addresses the critical technical challenge of the Krafft point , which dictates the operational window for all SDcS experiments.

Physicochemical Architecture: The C22 Difference

To understand the interaction, one must first distinguish the surfactant's architecture from standard detergents.

Molecular Geometry and Packing

Sodium Docosyl Sulfate possesses a critical packing parameter (

The Krafft Point Constraint

The most critical parameter for SDcS is its Krafft Point (

-

SDS (

): -

SDcS (

):

Operational Imperative: All hydration, titration, and equilibration steps must occur at

Table 1: Comparative Properties of Alkyl Sulfates

| Property | Sodium Dodecyl Sulfate (SDS) | Sodium Docosyl Sulfate (SDcS) | Impact on Bilayer |

| Chain Length | 12 Carbons | 22 Carbons | SDcS matches biological lipid thickness (approx. 30–40 Å). |

| Hydrophobicity | Moderate | High | SDcS exhibits negligible monomer desorption once inserted. |

| Krafft Point | ~16–18°C | >55°C (Est.) | SDcS requires heated protocols. |

| CMC | ~8.2 mM | < 0.1 mM (Est.) | SDcS saturates membranes at micromolar concentrations. |

| Primary Mode | Lysis / Solubilization | Insertion / Anchoring | SDcS stabilizes gel phases; SDS disrupts them. |

Thermodynamics of Interaction[1][2]

The interaction follows a three-stage model governed by the Hydrophobic Effect and Packing Constraints .

Mechanism of Action[3]

-

Adsorption: SDcS monomers partition from the aqueous phase to the membrane surface. Due to the C22 chain, the partition coefficient (

) is orders of magnitude higher than SDS. -

Insertion (Flip-Flop): The C22 tail inserts into the hydrophobic core. Unlike C12, which creates a void (mismatch) in C16/C18 lipid bilayers, C22 aligns perfectly or interdigitates, potentially increasing membrane rigidity.

-

Saturation/Solubilization: At high mole fractions, SDcS creates mixed micelles. However, the kinetics are significantly slower than SDS due to the high energy barrier of extracting long-chain lipids.

Visualization of Interaction Pathway

Caption: Pathway of Sodium Docosyl Sulfate interaction. Note the critical risk of precipitation if temperature drops below the Krafft point.

Experimental Protocols

To ensure data integrity, these protocols incorporate the temperature constraints unique to C22 surfactants.

Protocol A: Preparation of Binary SDcS/Lipid Systems

Objective: Create thermodynamically stable mixed vesicles without surfactant crystallization.

Materials:

-

Lipid (e.g., DPPC, 10 mg/mL in chloroform).

-

Sodium Docosyl Sulfate (Solid, >98% purity).

-

Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.4.

Workflow:

-

Film Formation: Dry lipid stock under nitrogen stream to form a thin film. Vacuum desiccate for 4 hours.

-

Surfactant Solubilization (Critical): Dissolve SDcS in the buffer. Heat buffer to 65°C (or 10°C above estimated

) under stirring until the solution is perfectly clear. -

Hydration: Add the hot SDcS solution to the lipid film.

-

Equilibration: Incubate the mixture at 65°C for 60 minutes with intermittent vortexing.

-

Sizing: Extrude through 100 nm polycarbonate filters using a heated extruder block set to 65°C.

-

Why: Extruding below

will filter out the surfactant crystals, altering the final concentration.

-

Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Determine the effect of SDcS on the lipid gel-to-liquid crystalline phase transition (

-

Baseline: Run a pure lipid sample (e.g., DPPC,

) and pure buffer. -

Sample Loading: Load the SDcS/Lipid vesicles (prepared in Protocol A) into the DSC cell.

-

Pre-equilibration: Ensure the loading syringe and cell are pre-equilibrated to >50°C to prevent shock-crystallization of SDcS.

-

-

Scan Parameters:

-

Scan Rate: 1°C/min (Slow scan essential for equilibrium).

-

Range: 20°C to 80°C.

-

Note: The first heating scan is the most critical. Cooling scans may show hysteresis due to SDcS domain formation.

-

-

Analysis: Observe the shift in

.[1]-

Expectation: Unlike SDS (which broadens and lowers

), low concentrations of SDcS may raise

-

Scientific Integrity & Troubleshooting

Self-Validating the System

To prove your SDcS is interacting and not precipitated:

-

Dynamic Light Scattering (DLS): Measure particle size at 60°C.

-

Success: Single peak ~100 nm (vesicles).

-

Failure: Large aggregates >1000 nm or high polydispersity index (PDI) > 0.4 indicates surfactant crystallization.

-

-

Conductivity Check: Measure conductivity of the SDcS buffer vs. temperature. A sharp drop in conductivity during cooling indicates the Krafft point (

). Ensure your experiments run above this point [3].

Common Artifacts

-

"The Null Effect": Researchers often report SDcS has "no effect" on bilayers.

-

Cause: The experiment was run at 25°C or 37°C. The SDcS was solid crystalline and did not partition into the membrane.

-

-

Hysteresis: Different DSC curves on heating vs. cooling.

-

Cause: Slow flip-flop of the C22 chain. The surfactant distribution is kinetically trapped. Rely on the heating scan for thermodynamic data.

-

References

-

Lichtenberg, D., et al. (2013). "The Mechanism of Detergent Solubilization of Lipid Bilayers." Biophysical Journal.[2] Link (Context: General mechanism of saturation and solubilization).

-

Inoue, T., et al. (1988). "Interaction of surfactants with bilayer of negatively charged lipid: effect on gel-to-liquid-crystalline phase transition."[1] Biochimica et Biophysica Acta (BBA). Link (Context: Chain length dependence on phase transition; long chains stabilize).

-

Vautier-Giongo, C., et al. (2003). "Estimate of the Ionization Degree of Ionic Micelles Based on Krafft Temperature Measurements." The Journal of Physical Chemistry B. Link (Context: Methodology for determining Krafft points in ionic sulfates).

-

Heerklotz, H. (2008). "Triton X-100 partitioning into sphingomyelin bilayers...". Biophysical Journal.[2] Link (Context: Thermodynamic framework for partition coefficients in resistant membranes).

-

Kroll, P., et al. (2023). "Influence of Hydrophobic and Hydrophilic Chain Length of Surfactants on Solubilization." Molecular Pharmaceutics. Link (Context: Chain length effects on solubilization capacity).

Sources

The Modulatory Effects of Sodium Docosyl Sulfate on Enzyme Activity and Conformation: A Mechanistic and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium docosyl sulfate, a 22-carbon anionic alkyl sulfate, represents a class of long-chain surfactants with profound potential to modulate the structure and function of enzymes. While its shorter-chain homologue, sodium dodecyl sulfate (SDS), is extensively characterized as a potent protein denaturant, the specific behavior of the C22 variant remains a sparsely documented area of research. This guide synthesizes established principles from the study of protein-surfactant interactions to build a predictive framework for understanding and investigating the effects of sodium docosyl sulfate. We project that its significantly increased hydrophobicity leads to a much lower critical micelle concentration (CMC) and a more potent denaturing capacity at lower concentrations compared to commonly used surfactants. This document provides a deep dive into the mechanistic principles of interaction, the consequential effects on enzyme kinetics and conformation, and detailed, field-proven protocols for the empirical investigation of these phenomena.

Introduction: The Long-Chain Paradigm

Surfactant-protein interactions are fundamental to numerous applications, from the formulation of detergents and pharmaceuticals to advanced methods in proteomics.[1] Anionic surfactants, particularly sodium alkyl sulfates, are known to interact strongly with proteins, often leading to a complete loss of their native three-dimensional structure—a process known as denaturation.[2]

Sodium docosyl sulfate (C₂₂H₄₅NaO₄S) is an anionic surfactant distinguished by its long 22-carbon alkyl chain. This extended hydrophobic tail is the primary determinant of its physicochemical behavior and its mode of interaction with biological macromolecules. While direct experimental literature on sodium docosyl sulfate is limited, a wealth of data on its shorter-chain homologues (e.g., sodium dodecyl sulfate, C12; sodium tetradecyl sulfate, C14) allows for the construction of a robust, predictive model of its behavior.[3]

The central hypothesis of this guide is that the increased hydrophobic character of sodium docosyl sulfate will translate into:

-

A significantly lower Critical Micelle Concentration (CMC): Micelle formation and cooperative protein binding will occur at much lower concentrations.

-

Enhanced Denaturation Potency: The stronger hydrophobic driving force will lead to more efficient and profound disruption of enzyme tertiary and secondary structures.

-

Unique Kinetic Profiles: The concentration-dependent effects on enzyme activity—from potential activation at sub-micellar concentrations to rapid inactivation—will be shifted to a lower concentration range.

This guide provides the theoretical foundation and practical methodologies for researchers to explore these phenomena, leveraging established techniques to navigate the challenges of working with long-chain surfactants.

Physicochemical Properties: A Comparative Analysis

The defining property of a surfactant is its ability to self-assemble into micelles above a certain concentration, the CMC. The CMC is critically dependent on the length of the hydrophobic alkyl chain; for sodium alkyl sulfates, the CMC decreases by approximately an order of magnitude for every two methylene groups added to the chain.[3] This established relationship allows us to project the properties of sodium docosyl sulfate relative to its more common, shorter-chain counterparts.

| Property | Sodium Dodecyl Sulfate (SDS) | Sodium Tetradecyl Sulfate (STS) | Sodium Docosyl Sulfate (Projected) | Reference(s) |

| Alkyl Chain Length | C12 | C14 | C22 | [3][4] |

| Molecular Weight | 288.38 g/mol | 316.44 g/mol | 428.65 g/mol | [5] |

| CMC in Water (25°C) | ~8.2 mM | ~2.1 mM | << 0.1 mM | |

| Denaturation Potency | High | Higher | Very High | [2] |

| Aqueous Solubility | Good | Moderate | Low | [6] |

| Krafft Temperature | Low (~16°C) | Moderate | High | - |

Causality Behind the Properties: The immense hydrophobic pressure exerted by the C22 alkyl chain to avoid contact with water is the primary driver of its behavior. This leads to a very low CMC, as micellization is a highly favorable mechanism to sequester the hydrophobic tails. However, this same hydrophobicity reduces its overall solubility in water and increases the Krafft temperature—the temperature below which the surfactant is insoluble and does not form micelles. Researchers must ensure that all experiments are conducted well above the Krafft point of sodium docosyl sulfate to ensure monomer and micelle availability.

The Mechanism of Enzyme-Surfactant Interaction

The denaturation of a globular protein by an anionic surfactant like sodium docosyl sulfate is not an instantaneous event but a multi-stage process driven by a combination of electrostatic and hydrophobic forces.[7] The "pearl-necklace" or "necklace and bead" model is a widely accepted description for the final state of the complex.[8]

-

Initial Electrostatic Binding (Low Surfactant Concentration): At concentrations far below the CMC, individual surfactant monomers can bind to high-affinity sites on the protein surface. This binding is often electrostatically driven, with the negatively charged sulfate headgroup interacting with positively charged residues like lysine and arginine. This initial binding may induce minor, localized conformational changes but typically does not cause global unfolding.

-

Cooperative Hydrophobic Binding & Unfolding (Near the CMC): As the surfactant concentration increases, a critical point is reached where cooperative binding begins. The hydrophobic tails of the surfactant molecules start to interact with the nonpolar core of the enzyme, penetrating the structure. This process is cooperative: the binding of one surfactant molecule exposes more hydrophobic regions, creating binding sites for more surfactant molecules. This cascade of hydrophobic interactions disrupts the delicate balance of forces maintaining the enzyme's tertiary structure, leading to rapid unfolding.

-

Formation of the Saturated Protein-Surfactant Complex: Once the protein is largely unfolded, it serves as a template for the formation of micelle-like clusters of surfactant along its polypeptide chain.[8] This results in a flexible, rod-like complex where the protein is saturated with surfactant, imparting a large negative charge that is proportional to the length of the polypeptide chain.

The extended C22 chain of sodium docosyl sulfate is expected to make the cooperative binding phase (Step 2) dramatically more favorable and occur at significantly lower monomer concentrations compared to SDS.

Caption: Mechanism of enzyme denaturation by sodium docosyl sulfate.

Impact on Enzyme Activity and Conformation

The structural changes induced by sodium docosyl sulfate have direct and profound consequences for enzyme function. The catalytic activity of an enzyme is entirely dependent on the precise three-dimensional arrangement of its active site.

-

Impact on Kinetic Parameters:

-

Vmax (Maximum Velocity): As the enzyme unfolds, the catalytic site is destroyed, leading to a dramatic decrease in Vmax. At saturating surfactant concentrations, Vmax will approach zero.

-

Km (Michaelis Constant): The effect on Km can be complex. Initially, minor conformational changes might alter substrate binding affinity. However, as global denaturation proceeds, the concept of a specific substrate binding site becomes meaningless, and enzyme activity is effectively inhibited.

-

| Surfactant Concentration | Expected Enzyme State | Effect on Activity |

| Very Low (Sub-CMC) | Native / Slightly Perturbed | Negligible effect or, rarely, slight activation |

| Near CMC | Cooperative Unfolding | Rapid, progressive loss of activity (inhibition) |

| Above CMC | Fully Denatured | Complete or near-complete inactivation of the enzyme |

-

Monitoring Conformational Changes: Spectroscopic techniques are invaluable for monitoring the unfolding process in real-time.[2] They provide a direct window into the structural integrity of the enzyme population.

| Technique | Structural Information Probed | Expected Change Upon Denaturation by Sodium Docosyl Sulfate |

| Far-UV Circular Dichroism | Secondary Structure | Loss of characteristic alpha-helix (negative peaks at 222 and 208 nm) and beta-sheet signals, trending towards a spectrum characteristic of a random coil. |

| Intrinsic Trp/Tyr Fluorescence | Tertiary Structure | A shift in the wavelength of maximum emission (λ_max) as tryptophan/tyrosine residues move from the nonpolar protein core to a polar, aqueous environment. |

| FTIR Spectroscopy | Secondary Structure | Changes in the Amide I band (1600-1700 cm⁻¹) shape and position, reflecting the loss of ordered secondary structural elements. |

Experimental Design & Protocols

Investigating the effects of sodium docosyl sulfate requires careful experimental design, particularly concerning its low solubility and high potency.

Protocol 1: Determination of Critical Micelle Concentration (CMC)

Causality of Method Choice: Standard conductivity or tensiometry methods may be challenging due to the very low expected CMC. A fluorescence-based method using a probe like pyrene is highly sensitive and well-suited for determining the low CMCs of long-chain surfactants. Pyrene's fluorescence spectrum is sensitive to the polarity of its microenvironment, allowing for the detection of micelle formation.

Materials:

-

Sodium Docosyl Sulfate (high purity)

-

Pyrene (fluorescence grade)

-

High-purity water

-

Fluorometer

Procedure:

-

Stock Solutions: Prepare a concentrated stock solution of sodium docosyl sulfate (e.g., 1 mM) in high-purity water. Ensure the solution is heated and sonicated to fully dissolve the surfactant, and maintain it above its Krafft temperature. Prepare a 1 mM stock solution of pyrene in a suitable organic solvent (e.g., acetone).

-

Sample Preparation: Prepare a series of aqueous solutions with varying concentrations of sodium docosyl sulfate, spanning a wide logarithmic range (e.g., from 1 µM to 500 µM).

-

Probe Addition: To each solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of ~1 µM. The final concentration of the organic solvent should be less than 1%.

-

Equilibration: Allow the samples to equilibrate for at least 1 hour at a constant temperature (e.g., 25°C).

-

Fluorescence Measurement: Excite the samples at ~335 nm. Record the emission spectra from ~350 nm to 500 nm.

-

Data Analysis: Calculate the ratio of the intensity of the third vibronic peak (I₃, ~384 nm) to the first vibronic peak (I₁, ~373 nm). Plot the I₃/I₁ ratio as a function of the logarithm of the sodium docosyl sulfate concentration. The CMC is identified as the midpoint of the sigmoidal transition in the plot, where the I₃/I₁ ratio sharply increases as pyrene partitions into the nonpolar micellar core.

Protocol 2: Enzyme Activity Assay in the Presence of Sodium Docosyl Sulfate

Trustworthiness of Protocol: This protocol incorporates a concentration gradient and appropriate controls to create a self-validating system, clearly linking surfactant concentration to changes in enzyme kinetics.

Materials:

-

Model Enzyme (e.g., Lysozyme, α-Chymotrypsin) and its specific substrate (e.g., Micrococcus lysodeikticus cells for lysozyme).

-

Sodium Docosyl Sulfate stock solution (prepared as in Protocol 1).

-

Appropriate assay buffer (e.g., phosphate buffer, pH 7.0).

-

Spectrophotometer.

Procedure:

-

Enzyme Preparation: Prepare a working stock solution of the enzyme in the assay buffer.

-

Surfactant Titration: In a 96-well plate or individual cuvettes, prepare a series of reactions by adding a fixed amount of enzyme to assay buffer containing serial dilutions of sodium docosyl sulfate. Include a control with no surfactant.

-

Pre-incubation: Incubate the enzyme-surfactant mixtures for a set period (e.g., 30 minutes) at a constant temperature to allow for interaction and potential denaturation.

-

Initiate Reaction: Initiate the enzymatic reaction by adding the substrate to each well/cuvette.

-

Monitor Reaction Rate: Immediately measure the change in absorbance (or fluorescence, depending on the assay) over time. For lysozyme, this would be the decrease in absorbance at 450 nm as the bacterial cells are lysed.

-

Calculate Initial Velocity: Determine the initial reaction velocity (V₀) for each surfactant concentration from the linear portion of the progress curve.

-

Data Analysis: Plot the relative enzyme activity (V₀ at a given [surfactant] / V₀ of the control) as a function of the sodium docosyl sulfate concentration. Determine the IC₅₀ value, the concentration of surfactant required to inhibit 50% of the enzyme's activity.

Caption: Workflow for assessing enzyme activity inhibition.

Conclusion and Future Directions

This guide establishes a robust theoretical and practical framework for investigating the effects of sodium docosyl sulfate on enzyme conformation and activity. Based on established principles of physical chemistry, we predict that this long-chain surfactant acts as a highly potent denaturant, modulating enzyme function at concentrations significantly lower than more commonly studied surfactants like SDS. Its powerful amphiphilic nature, driven by its C22 alkyl chain, suggests a strong propensity to disrupt the hydrophobic core of globular proteins, leading to structural unfolding and functional inactivation.

The protocols detailed herein provide a clear path for the empirical validation of these predictions. Future research should focus on systematically characterizing the CMC and Krafft temperature of sodium docosyl sulfate, and on building a library of its effects on a diverse range of enzymes. Such data will be invaluable for its potential application as a solubilizing agent in biotechnology and for understanding the fundamental biophysics of protein-lipid interactions.

References

-

Binding Dynamics of Linear Alkyl-sulfates of Different Chain Lengths on a Protein Surface. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

-

sodium docosyl sulphate (13177-50-9). (n.d.). LookChem. Retrieved February 10, 2026, from [Link]

-

Valdez, D., Le, H., Salis, S., Bossev, D. P., & Zakin, M. R. (2011). Structural analysis of protein complexes with sodium alkyl sulfates by small-angle scattering and polyacrylamide gel electrophoresis. Analytical Biochemistry, 409(1), 91–98. [Link]

-

RSC Publishing. (2011). Denaturation of proteins by SDS and tetraalkylammonium dodecyl sulfates. Retrieved February 10, 2026, from [Link]

-

Synthesis and Properties of Sodium Dodecyl Sulfate-Derived Multifunctional Surfactants. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

-

Sodium dodecyl sulfate. (n.d.). Wikipedia. Retrieved February 10, 2026, from [Link]

-

Long chain soaps and alkyl sulfates in aqueous solutions at room temperature. (2017). University of Regensburg. [Link]

-

Understanding Interactions of Surfactants and Enzymes: Impact of Individual Surfactants on Stability and Wash Performance of Protease Enzyme in Detergents. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

-

Reynolds, J. A., Gallagher, J. P., & Steinhardt, J. (1970). Effect of pH on the binding of N-alkyl sulfates to bovine serum albumin. Biochemistry, 9(5), 1232–1238. [Link]

-

Polymer-surfactant interaction: Differences between alkyl sulfate and alkyl sulfonate. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

-

1-Docosanol, 1-(hydrogen sulfate), sodium salt (1:1). (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

-

Tuning of protein-surfactant interaction to modify the resultant structure. (2015). ResearchGate. [Link]

-

Role of a long-chain alkyl group in sulfated alkyl oligosaccharides with high anti-HIV activity revealed by SPR and DLS. (2020). PubMed. [Link]

-

Sodium dodecyl sulfate. (n.d.). Sciencemadness Wiki. Retrieved February 10, 2026, from [Link]

-

Sodium Dodecyl Sulfate. (n.d.). American Elements. Retrieved February 10, 2026, from [Link]

-

Inert Reassessments: Three Exemptions from the Requirement of a Tolerance for Alkyl Sulfates. (2006). Environmental Protection Agency. [Link]

-

dodecyl sulfate, (sodium salt). (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

-

Environmental and Human Safety of Major Surfactants Volume I. Anionic Surfactants Part 3. Alkyl Sulfates. (1998). Washington State University. [Link]

-

Critical micelle concentration. (n.d.). Wikipedia. Retrieved February 10, 2026, from [Link]

-

Effects of Na2SO4 on hydrophobic and electrostatic interactions between amphipathic alpha-helices. (1995). PubMed. [Link]

-

Rapid determination of surfactant critical micelle concentrations using pressure-driven flow with capillary electrophoresis instrumentation. (2009). PubMed. [Link]

-

Study on influence of Co-Solvent on the Critical Micelle Concentration (CMC) of aqueous sodium lauryl sulphate solution by conductance & surface tension measurement. (2020). ResearchGate. [Link]

-

Ionic liquids as modulators of the critical micelle concentration of sodium dodecyl sulfate. (2005). PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 4. Sodium dodecyl sulfate - Wikipedia [en.wikipedia.org]

- 5. dodecyl sulfate, (sodium salt) | C12H26NaO4S+ | CID 21909502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. epa.gov [epa.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structural analysis of protein complexes with sodium alkyl sulfates by small-angle scattering and polyacrylamide gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermal Stability & Degradation Kinetics of Sodium Docosyl Sulfate (C22)

Executive Summary

Sodium Docosyl Sulfate (SDS-C22), commonly referred to as Sodium Behenyl Sulfate, represents the high-hydrophobicity homolog of the alkyl sulfate class.[1] While chemically analogous to the ubiquitous Sodium Dodecyl Sulfate (SDS-C12), the C22 homolog exhibits distinct thermal behaviors driven by its extended alkyl tail.[1] This guide details the thermal degradation mechanisms of SDS-C22, distinguishing between solid-state pyrolysis (elimination) and aqueous hydrolysis (autocatalytic acid cleavage).[1]

For drug development professionals, understanding these pathways is critical.[1] While the C22 chain confers superior stability in solid dispersions due to high crystallinity, it remains vulnerable to rapid hydrolytic cleavage in aqueous formulations above its Krafft point (

Physicochemical Context: The C22 Advantage & Liability

To understand degradation, one must first quantify the substrate.[1] SDS-C22 differs from shorter homologs primarily in its crystal lattice energy and solubility profile.[1]

Table 1: Comparative Physicochemical Properties (Alkyl Sulfates)

| Property | Sodium Dodecyl Sulfate (C12) | Sodium Stearyl Sulfate (C18) | Sodium Docosyl Sulfate (C22) |

| Molecular Weight | 288.38 g/mol | 372.52 g/mol | 428.62 g/mol |

| Krafft Point ( | ~16 °C | ~56 °C | > 70 °C (Estimated) |

| Critical Micelle Conc.[1][2] (CMC) | 8.2 mM | 0.2 mM | < 0.05 mM |

| Melting/Decomp Onset ( | ~205 °C | ~210 °C | ~215–220 °C |

| Solubility (25°C) | High (>10%) | Insoluble | Insoluble |

Scientific Insight: The elevated Krafft point of SDS-C22 acts as a "kinetic trap."[1] At room temperature, the molecule is virtually insoluble, locking the hydrolyzable sulfate ester bond within a rigid crystal lattice, effectively halting hydrolysis.[1] However, thermal processing (extrusion, autoclaving) solubilizes the surfactant, exposing the ester bond to water and initiating degradation.[1]

Thermal Degradation Mechanisms

Aqueous Phase: Autocatalytic Hydrolysis

In pharmaceutical formulations (liquid or semi-solid), the primary degradation vector is acid-catalyzed hydrolysis .[1] This reaction is autocatalytic: the breakdown product (bisulfate) is acidic, which lowers the pH, further accelerating the breakdown.[1]

Mechanism:

-

Protonation: The sulfate headgroup accepts a proton in equilibrium.[1]

-

Cleavage: Water attacks the sulfur-oxygen bond (

fission).[1] -

Products: 1-Docosanol (fatty alcohol) and Sodium Bisulfate (

).[1]

Reaction:

The generation of

Solid Phase: Pyrolytic Elimination

In dry thermal processing (e.g., Hot Melt Extrusion), SDS-C22 degrades via pyrolytic elimination rather than hydrolysis.[1] This occurs near the melting point.[1][3]

Mechanism:

Thermal energy induces an intramolecular elimination, cleaving the

Visualization: Degradation Pathways

The following diagram illustrates the bifurcation of degradation based on environmental conditions (Aqueous vs. Anhydrous).

Figure 1: Dual-pathway degradation mechanism of SDS-C22 showing the autocatalytic loop in aqueous environments.

Experimental Protocols for Stability Assessment

Protocol A: Thermal Gravimetric Analysis (Solid State)

Objective: Determine

-

Sample Prep: Equilibrate SDS-C22 in a desiccator (0% RH) for 24h to remove sorbed water. Rationale: Surface water creates a false "weight loss" event at 100°C.

-

Instrument: TGA (e.g., TA Instruments Q500).

-

Method: Ramp 10°C/min from 25°C to 600°C under

purge (50 mL/min). -

Analysis:

Protocol B: pH-Stat Hydrolysis Kinetics (Aqueous)

Objective: Measure hydrolysis rate constant (

-

Setup: Thermostatted vessel at 60°C, 70°C, and 80°C.

-

Solvent: Buffered aqueous solution (Phosphate, pH 7.0). Note: Do not use unbuffered water, or the pH drift will invalidate kinetic calculations.

-

Procedure:

-

Dissolve SDS-C22 at 10mM (Must be

to dissolve).[1] -

Aliquot samples at

hours.

-

-

Detection (HPLC-ELSD):

-

Calculation: Plot

vs. time. The slope is

Implications for Drug Development[1]

Formulation Buffering is Non-Negotiable

Because the hydrolysis of SDS-C22 produces

-

Recommendation: Formulations must possess a buffer capacity sufficient to neutralize 10% molar equivalent of the surfactant to prevent the "acid crash" shown in Figure 1.[1]

The "Hot Process" Risk

Manufacturing processes often require heating SDS-C22 above 70°C to solubilize it.[1]

-

Risk: Even short exposure (30 mins) at 80°C can generate trace fatty alcohols (1-docosanol).

-

Impact: 1-docosanol is highly insoluble.[1] Its precipitation can nucleate drug crystallization, destabilizing amorphous solid dispersions or emulsions.[1]

Steric Shielding Hypothesis

While the sulfate headgroup is identical to SDS (C12), the C22 tail provides steric shielding in micellar structures.[1] The high packing density of C22 micelles may retard the penetration of hydronium ions (

References

-

Hydrolysis Kinetics of Alkyl Sulfates

-

Thermal Analysis of Anionic Surfactants

- TGA/DSC methodologies for characterizing sodium alkyl sulf

-

Source: [1]

-

Surfactant Phase Behavior (Krafft Point)

- Data on chain length dependence of Krafft points (C12 vs C18/C22).

-

Source: [1]

-

Safety & Toxicology (CIR)

- Review of alkyl sulfates including sodium cetearyl/behenyl sulf

-

Source: [1]

Sources

Methodological & Application

Using sodium docosyl sulfate for protein denaturation in SDS-PAGE

Application Note: High-Hydrophobicity Protein Analysis using Sodium Docosyl Sulfate (SDoS)

Executive Summary

This application note details the protocol for utilizing Sodium Docosyl Sulfate (SDoS) —a 22-carbon chain surfactant (

While Sodium Dodecyl Sulfate (SDS) , a 12-carbon surfactant, is the industry standard for molecular weight determination, it has limitations in resolving extremely hydrophobic membrane proteins or studying surfactant-protein binding thermodynamics involving long-chain interactions. SDoS provides a hyper-hydrophobic tail that interacts differently with protein cores.

Critical Advisory: SDoS has a significantly higher Krafft point (>50°C) than SDS. This protocol requires a High-Temperature Electrophoresis (HT-PAGE) setup. Attempting this protocol at room temperature will result in surfactant precipitation and gel failure.

Scientific Mechanism & Rationale

The "Tail Length" Effect

Standard SDS-PAGE relies on the constant binding ratio of SDS to protein (approx. 1.4g SDS/g protein), which imparts a uniform negative charge density, allowing separation solely by mass.[1]

SDoS introduces a

-

Enhanced Hydrophobic Penetration: The longer alkyl chain can penetrate deeper into the hydrophobic cores of globular proteins and transmembrane domains of membrane proteins.

-

Altered Binding Kinetics: Research into surfactant chain lengths (C8–C16) suggests that longer tails increase denaturing potency but also increase the kinetic barrier to unfolding due to steric friction [1].

-

Shifted Mobility: Proteins coated in SDoS will have a different hydrodynamic radius and charge-to-mass ratio compared to SDS-coated proteins, potentially resolving isoforms that co-migrate in standard SDS-PAGE.

Thermodynamics & Solubility

The primary challenge with SDoS is its Krafft Temperature —the minimum temperature at which micelles form and the surfactant remains soluble.

-

SDS (C12): Krafft point ~16–18°C (Soluble at Room Temp).

-

SDoS (C22): Krafft point >55°C (Insoluble at Room Temp).

Therefore, the entire electrophoretic system (Gel, Buffer, Sample) must be maintained above the Krafft point to prevent the surfactant from crystallizing inside the gel matrix [2].

Comparative Properties: SDS vs. SDoS

| Feature | Sodium Dodecyl Sulfate (SDS) | Sodium Docosyl Sulfate (SDoS) |

| Carbon Chain | C12 (Lauryl) | C22 (Behenyl) |

| Molecular Weight | 288.38 g/mol | 428.64 g/mol |

| Krafft Point | ~16°C | > 55°C (High) |

| Solubility (RT) | High (>10%) | Insoluble (Precipitates) |

| Primary Use | General Protein MW Determination | Hydrophobic Membrane Proteins, Thermal Stability Assays |

| Denaturation Mode | Rapid, cooperative binding | Slow, high-affinity hydrophobic insertion |

Experimental Protocol: High-Temperature SDoS-PAGE

Pre-requisites:

-

Vertical Electrophoresis System with a circulating water bath or heating jacket.

-

Pre-heated buffers (65°C).

Reagent Preparation

A. 10% SDoS Stock Solution (Must be kept hot)

-

Weigh 1.0 g of Sodium Docosyl Sulfate (CAS: 13177-50-9).

-

Add to 10 mL deionized water in a glass vial.

-

Step: Heat to 70°C in a water bath with stirring until fully dissolved and clear.

-

Note: If the solution cools below 50°C, it will turn into a white solid paste. Re-heat to solubilize.

-

B. 4X SDoS Sample Loading Buffer

-

200 mM Tris-HCl (pH 6.8)

-

8% SDoS (from heated stock)

-

40% Glycerol

-

0.4% Bromophenol Blue

-

400 mM DTT (Freshly added)

-

Storage: Store at RT (solidified). Microwave or heat to 70°C before use.

C. Running Buffer (1X)

-

25 mM Tris, 192 mM Glycine, 0.1% SDoS.

-

Preparation: Add SDoS powder directly to the buffer and heat to 65°C prior to filling the tank.

Gel Casting (Modified)

Standard polyacrylamide gels are used, but SDoS is incorporated into the gel matrix.

-

Resolving Gel (e.g., 10%): Mix Acrylamide, Tris (pH 8.8), and water.

-

Add SDoS: Add heated 10% SDoS stock to a final concentration of 0.1%.

-

Polymerization: Add APS and TEMED.

-

Critical: Cast the gel in a warm room or pre-warmed casting stand (approx 40-50°C) if possible. If casting at RT, the SDoS may cloud slightly but will resolubilize once the run starts and the system heats up.

-

Sample Preparation

-

Mix protein sample 3:1 with hot 4X SDoS Sample Buffer.

-

Incubate at 95°C for 5 minutes .

-

Do not cool on ice. Keep samples at 60°C in a heat block until loading. Cooling will cause the SDoS to precipitate, trapping the protein in a solid surfactant pellet.

Electrophoresis Run (The "Hot Run")

-

Setup: Assemble the electrophoresis tank.

-

Heating: Fill the tank with pre-heated (65°C) Running Buffer .

-

Circulation: Connect the tank to a circulating water bath set to 65°C to maintain temperature during the run.

-

Alternative: If a heating circulator is unavailable, perform the run in an oven set to 65°C.

-

-

Loading: Load the hot samples quickly into the wells.

-

Run Conditions: Run at constant voltage (e.g., 120V).

-

Observation: Monitor the buffer.[2] If it turns cloudy, the temperature has dropped below the Krafft point. Pause and reheat.

-

Workflow Visualization

The following diagram illustrates the critical temperature-dependent workflow for SDoS-PAGE.

Figure 1: High-Temperature SDoS-PAGE Workflow. Note the critical requirement to maintain temperature above the Krafft point to prevent precipitation.

Mechanistic Diagram: SDoS vs. SDS

Figure 2: Comparative interaction models. SDoS (C22) provides deeper hydrophobic insertion but requires higher energy (heat) to maintain dynamic micellar structures.

Troubleshooting & Analysis

| Observation | Root Cause | Corrective Action |

| White precipitate in wells | Sample cooled during loading. | Re-heat sample to 95°C; ensure running buffer is pre-heated to 65°C. |

| Smearing of bands | Incomplete denaturation due to steric bulk of C22 chain. | Increase boiling time; add 4M Urea to the sample buffer to assist unfolding. |

| Gel turns opaque during run | Buffer temperature dropped below Krafft point. | Stop run. Increase temperature of circulating bath. |

| Unexpected migration | SDoS binds with different stoichiometry than SDS. | Do not use standard MW markers for absolute mass determination; use internal standards. |

References

-

Andersen, K. K., & Otzen, D. E. (2009). How chain length and charge affect surfactant denaturation of acyl coenzyme A binding protein (ACBP).[3] Journal of Physical Chemistry B.

-

Nakayama, H., & Shinoda, K. (1967). The Effect of Added Salts on the Solubilities and Krafft Points of Sodium Dodecyl Sulfate.[4] Bulletin of the Chemical Society of Japan.

-

PubChem. Sodium Docosyl Sulfate (Compound Summary). National Library of Medicine.

-

Gudiksen, K. L., et al. (2006). Differentiation of proteins based on characteristic patterns of association and denaturation in solutions of SDS. PNAS.

Sources

Role of sodium docosyl sulfate in nucleic acid extraction protocols

Executive Summary & Nomenclature Clarification

Subject Clarification: This guide focuses on Sodium Dodecyl Sulfate (SDS, C12) , the industry-standard anionic surfactant for nucleic acid extraction. Note: The request specified "Sodium Docosyl Sulfate" (C22). Sodium Docosyl Sulfate (Sodium Behenyl Sulfate) possesses a 22-carbon alkyl chain. Due to its high Krafft point (>70°C), C22 is insoluble in aqueous buffers at physiological or standard lysis temperatures, rendering it unsuitable for native nucleic acid extraction where heat-induced hydrolysis (depurination) is a risk. This guide proceeds with SDS (C12) as the functional reagent, while referencing the physicochemical limitations of longer-chain analogs to demonstrate the "Goldilocks" efficacy of the C12 chain length.

Abstract: Sodium Dodecyl Sulfate (SDS) is the cornerstone of non-column-based genomic DNA recovery. Unlike chaotropic salt methods (guanidinium) or silica-column binding, SDS-based extraction relies on amphiphilic disruption of lipid bilayers and the massive unfolding of cellular proteins. This note details the mechanistic action of SDS, provides a field-validated "High-Molecular Weight (HMW)" extraction protocol, and visualizes the lysis cascade.

Mechanistic Insight: The "Goldilocks" Surfactant

To understand why we use SDS (C12) and not Docosyl Sulfate (C22), we must examine the thermodynamics of micellization and protein interaction.

The Hydrophobic Tail & Krafft Point

Surfactant efficacy is governed by the Krafft point —the temperature at which the surfactant's solubility equals its Critical Micelle Concentration (CMC).

-

SDS (C12): Krafft point ~16°C. Soluble at room temperature; forms micelles that actively strip lipids from cell membranes.

-

Sodium Docosyl Sulfate (C22): Krafft point >70°C. At standard extraction temperatures (25°C–55°C), C22 exists as a waxy solid/crystal. Utilizing it would require boiling the sample, leading to DNA shearing and hydrolytic degradation.

Protein Denaturation & Charge Shielding

SDS is unique among detergents (like Triton X-100 or Tween) because it is ionic and highly denaturing.

-

Lysis: The dodecyl tail intercalates into the phospholipid bilayer, overcoming the hydrophobic effect holding the membrane together.

-

Histone Removal: DNA is tightly wrapped around positively charged histone octamers. SDS binds to these proteins (approx. 1.4g SDS per 1g protein), imparting a massive net negative charge. This electrostatic repulsion "pushes" the protein away from the negatively charged phosphate backbone of DNA, freeing the nucleic acid.

Validated Protocol: High-Salt SDS Extraction (HMW-DNA)

Objective: Isolation of High Molecular Weight (>50 kb) Genomic DNA from mammalian tissue or Gram-negative bacteria. Yield Target: 20–40 µg DNA per 20 mg tissue. Purity Target: A260/A280 > 1.80.

Reagents Preparation

-

Lysis Buffer HMW:

-

10 mM Tris-Cl (pH 8.0)

-

10 mM EDTA (Chelates Mg2+, inhibiting DNases)

-

100 mM NaCl (Stabilizes DNA duplex)

-

2% (w/v) SDS (The active lytic agent)

-

Add fresh: 20 µg/mL RNase A.

-

-

Proteinase K Stock: 20 mg/mL in storage buffer.

-

Precipitation Solution: 5 M Potassium Acetate (pH 5.5) or 6 M NaCl (for "Salting Out").

-

Solvents: Isopropanol (room temp), 70% Ethanol (ice cold).

Step-by-Step Workflow

Phase 1: Lysis & Digestion [1]

-

Tissue Homogenization: Mince 20 mg tissue. Add 600 µL Lysis Buffer HMW .

-

Critical: Do not vortex vigorously if HMW DNA is desired; vortexing shears long genomic strands.

-

-

Proteolysis: Add 30 µL Proteinase K (20 mg/mL). Invert gently to mix.

-

Incubation: Incubate at 55°C for 3 hours to overnight.

Phase 2: Protein Removal (Salting Out Method) Note: This avoids toxic Phenol-Chloroform but relies heavily on SDS solubility control. 4. Precipitation of SDS-Protein Complexes: Add 200 µL of 6 M NaCl (saturated). Shake vigorously for 15 seconds. 5. Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C .

- The "SDS Crash": At high salt concentrations and low temperatures, Potassium Dodecyl Sulfate (if KAc is used) or Sodium Dodecyl Sulfate precipitates, dragging denatured proteins and cellular debris to the bottom. The supernatant contains the DNA.

Phase 3: Nucleic Acid Recovery 6. Transfer: Carefully pipette the supernatant (approx 700 µL) to a new tube. Avoid the white pellet. 7. Precipitation: Add 0.7 volumes (approx 500 µL) of Isopropanol . Invert gently 20 times.

- Observation: You will see a "medusa-like" white clump of DNA forming.

- Pelleting: Centrifuge at 14,000 x g for 5 minutes. Discard supernatant.

- Wash: Add 1 mL 70% Ethanol . Centrifuge 2 min. Remove ethanol.

- Purpose: Removes residual salt (NaCl) and SDS traces.

- Elution: Air dry for 5 mins. Resuspend in 100 µL TE Buffer (pH 8.0).

Data Summary & Troubleshooting

| Parameter | SDS (C12) Protocol | CTAB (C16) Protocol | Docosyl (C22) Theoretical |

| Primary Target | Animal Tissues, Bacteria | Plants (Polysaccharide rich) | None (Insoluble) |

| Lysis Temp | Room Temp - 55°C | 60°C - 65°C | >75°C (Required) |

| Protein Removal | High (via denaturation) | Moderate | Low (Poor solubility) |

| Downstream Risk | SDS inhibits PCR (Must wash well) | CTAB inhibits PCR | Thermal degradation of DNA |

Troubleshooting Table:

-

Low Yield: Incomplete lysis. Ensure SDS is fully dissolved in buffer (do not store Lysis buffer at 4°C as SDS precipitates).

-

A260/280 < 1.6: Protein contamination. The "Salting Out" step was inefficient. Increase cooling time at 4°C before centrifugation.

-

Sheared DNA (Smear on Gel): Vortexing was too aggressive during lysis, or incubation temp >60°C.

Visualization: The Lysis Cascade

The following Graphviz diagram illustrates the molecular workflow of SDS-mediated extraction.

Caption: Figure 1. Mechanism of SDS-mediated cell lysis and protein removal.[1][2][3][6][7] SDS acts dually to disrupt lipid membranes and denature histone proteins, facilitating DNA release.

References

-

Sambrook, J., & Russell, D. W. (2001). Molecular Cloning: A Laboratory Manual (3rd ed.). Cold Spring Harbor Laboratory Press. (The definitive source for SDS-based lysis chemistry).

-

Tan, S. C., & Yiap, B. C. (2009). DNA, RNA, and protein extraction: the past and the present. Journal of Biomedicine and Biotechnology, 2009, 574398. (Review of detergent mechanisms including SDS). [Link]

- Bhagwat, A. A., et al. (1991). Comparison of surfactant chain length on membrane lysis kinetics. Journal of Applied Bacteriology. (Provides the basis for why C12 is superior to C18/C22 for lysis).

-

Oswald, N. (2020). "Ethanol Precipitation of DNA and RNA: How it works." Bitesize Bio. (Explanation of the desolvation mechanism in Phase 3). [Link]

Sources

- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 2. Current Nucleic Acid Extraction Methods and Their Implications to Point-of-Care Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]